Sodium prasterone sulfate
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Overview
Description
It is the C3β sulfate ester of prasterone (dehydroepiandrosterone) and is known to act as a prohormone of dehydroepiandrosterone and by extension of androgens and estrogens . Sodium prasterone sulfate is used medically as the sodium salt via injection and is referred to by the name this compound . It is marketed and used in various countries, including Japan, Italy, Portugal, Argentina, and China .
Mechanism of Action
- While DHEA-S deficiency is a risk factor for obesity and insulin resistance, it remains unclear whether this influence is independent .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Sodium prasterone sulfate is the principal adrenal androgen and is secreted together with cortisol under the control of ACTH and prolactin . It is known to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has been associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the androgen and estrogen metabolism It interacts with various enzymes or cofactors within these pathways
Transport and Distribution
After administration, this compound is rapidly distributed to various tissues, with higher concentrations in the liver, kidney, lungs, and digestive tract . It is excreted in urine and feces within 96 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate involves the sulfation of prasterone. Prasterone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form prasterone sulfate. This reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where prasterone is sulfated using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of prasterone sulfate .
Chemical Reactions Analysis
Types of Reactions: Sodium prasterone sulfate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form prasterone and sulfuric acid.
Oxidation: It can be oxidized to form prasterone-3,17-dione.
Reduction: this compound can be reduced to form 5-androstenediol sulfate.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Prasterone and sulfuric acid.
Oxidation: Prasterone-3,17-dione.
Reduction: 5-androstenediol sulfate.
Scientific Research Applications
Sodium prasterone sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): The parent compound of sodium prasterone sulfate, which is also a prohormone of androgens and estrogens.
Dehydroepiandrosterone acetate: An esterified form of dehydroepiandrosterone used in hormone replacement therapy.
Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogens.
Uniqueness: this compound is unique in its ability to act as both a prohormone and a neurosteroid. Its sulfate group allows for better solubility and stability in aqueous solutions compared to its parent compound, dehydroepiandrosterone .
Properties
The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. | |
CAS No. |
1099-87-2 |
Molecular Formula |
C19H28NaO5S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1 |
InChI Key |
LCLCCCKZRQRRTC-ZJTJBYBXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na] |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |
Appearance |
Powder |
1099-87-2 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Synonyms |
DHA-S; DHEAS; NSC 72822 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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